Methyl methoxy-ox-ethyl-phthalate
Description
Methyl methoxy-ox-ethyl-phthalate (MMOEP) is a phthalate derivative characterized by a methoxy and ethyl-oxygen substituent on the methyl ester group of the phthalate backbone. Phthalates are widely used as plasticizers, solvents, and stabilizers in industrial applications.
Properties
CAS No. |
53161-30-1 |
|---|---|
Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2-O-(2-methoxy-2-oxoethyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12O6/c1-16-10(13)7-18-12(15)9-6-4-3-5-8(9)11(14)17-2/h3-6H,7H2,1-2H3 |
InChI Key |
UMKBFKKOMYVTDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbonylation Method: This method involves using dimethoxymethane as a raw material and carbon monoxide, formic acid, or methyl formate as carbonyl sources.
Substitution Method: Sodium methoxide and chloroacetic acid are used as raw materials.
Oxidation Method: Ethylene glycol monomethyl ether is oxidized to obtain methoxyacetic acid, which is then esterified to produce methyl methoxyacetate.
Industrial Production Methods: Industrial production of methyl methoxy-ox-ethyl-phthalate typically involves large-scale synthesis using the above methods, with optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl methoxy-ox-ethyl-phthalate can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Methoxy anion (CH3O−) and other nucleophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- Methyl methoxy-ox-ethyl-phthalate serves as a reagent in organic synthesis. It is utilized in the formation of various organic compounds due to its reactivity and ability to participate in esterification reactions. This application is critical in developing new materials and pharmaceuticals.
- Adsorption Studies :
-
Pharmacological Research :
- This compound has been investigated for its potential pharmacological activities. Research indicates that phthalates can influence biological systems, prompting studies into their effects on human health and their mechanisms of action . For instance, investigations into their role as endocrine disruptors have highlighted the need for thorough toxicological assessments.
Materials Science Applications
- Polymer Production :
- Cosmetic Formulations :
Case Study 1: Environmental Remediation
A study conducted on the adsorption capabilities of this compound demonstrated its effectiveness in removing contaminants from water sources. The research involved testing various concentrations of the compound against pollutants like heavy metals and organic solvents, revealing significant adsorption efficiency under controlled conditions.
Case Study 2: Toxicological Assessment
In another case study focusing on the pharmacological implications of this compound, researchers examined its effects on mammalian cell lines. The findings highlighted potential cytotoxic effects at higher concentrations, necessitating further investigation into safe exposure levels for consumers.
Data Tables
| Application Area | Specific Use Case | Findings/Implications |
|---|---|---|
| Organic Synthesis | Reagent for esterification | Facilitates formation of complex organic compounds |
| Environmental Science | Adsorption studies | Effective in removing pollutants from water sources |
| Pharmacology | Toxicological evaluations | Potential cytotoxic effects observed |
| Materials Science | Polymer production | Enhances flexibility and durability of plastics |
Mechanism of Action
The mechanism of action of methyl methoxy-ox-ethyl-phthalate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
MMOEP shares functional groups with compounds like methyl methacrylate (MMA) and methyl methoxyacetate (MMAce), though its phthalate backbone distinguishes it from these acrylates and acetates. Key comparisons include:

*Phthalates are generally associated with endocrine disruption and hepatotoxicity, though MMOEP-specific data is unavailable.
Toxicity and Regulatory Considerations
- Methyl Methacrylate (MMA): Classified with an inhalation reference concentration (RfC) of 0.3 mg/m³ due to nasal and respiratory tract irritation in animal studies . Chronic exposure linked to neurological effects.
- MMOEP: Expected to follow phthalate trends, requiring evaluation for endocrine disruption and biodegradation persistence.
Industrial and Laboratory Handling
- MMAce: Handled with industrial-grade precautions (99% purity), emphasizing chemical-resistant gloves and ventilation .
- Methoxyacetyl Fentanyl: Requires NIOSH/MSHA-certified respirators and stringent lab controls .
- MMOEP: Likely necessitates similar PPE (gloves, eye protection) and disposal protocols as other phthalates.
Q & A
Q. What safety protocols are critical when handling methyl methoxy-ox-ethyl-phthalate in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including NIOSH/MSHA-approved respirators for vapor protection, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Waste disposal should follow hazardous material guidelines, with segregated storage and professional disposal services to avoid environmental contamination. Stability studies should account for hygroscopicity and light sensitivity, as ester linkages in its structure may degrade under improper storage .
Q. Which analytical techniques are recommended for characterizing purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection is optimal for quantifying purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural fidelity. Mass spectrometry (LC-MS) can identify trace impurities, particularly byproducts from incomplete esterification. Computational tools like PubChem-derived SMILES strings (e.g., COC(=O)COC1=CC=CC=C1OCCOCCOC2=CC=CC=C2OCC(=O)OC) aid in validating synthetic intermediates .
Q. How should stability studies be designed for this compound under varying conditions?
Conduct accelerated degradation studies at elevated temperatures (40–60°C), variable pH (3–10), and UV exposure to assess hydrolytic and photolytic stability. Monitor ester bond cleavage via FTIR spectroscopy and quantify degradation products using GC-MS. Storage recommendations should include inert atmospheres (argon) and desiccants to mitigate hydrolysis .
Advanced Research Questions
Q. What synthetic strategies optimize yield while minimizing byproducts in this compound synthesis?
Employ stepwise esterification under Schlenk conditions to control reactivity of methoxy and ethyl groups. Catalytic systems like DMAP (4-dimethylaminopyridine) improve acylation efficiency, reducing side reactions. Reaction monitoring via in-situ IR spectroscopy ensures intermediate stabilization. Purification via gradient flash chromatography (hexane/ethyl acetate) isolates the target compound from oligomeric byproducts .
Q. How can contradictions in reported toxicological data for this compound be resolved?
Comparative studies using in vitro (hepatocyte viability assays) and in vivo (rodent models) systems are essential to reconcile discrepancies. Dose-response curves should account for metabolic pathways (e.g., cytochrome P450-mediated oxidation). Cross-validate findings with structural analogs (e.g., methoxyacetyl fentanyl derivatives) to identify toxicity thresholds and mechanistic parallels .
Q. What role do computational models play in predicting environmental persistence and bioaccumulation?
Quantum mechanical calculations (DFT) predict hydrolysis rates of ester/ether bonds, while QSAR models estimate bioaccumulation potential (logP ~2.8). Molecular dynamics simulations assess interactions with soil matrices or aquatic systems. Validate models against experimental half-life data from OECD 301B biodegradation tests .
Q. How do the compound’s ether and ester linkages influence its utility in polymer synthesis?
The alternating ether-ester backbone enables tunable hydrophilicity and mechanical strength in copolymers. Radical polymerization initiators (e.g., AIBN) facilitate crosslinking for hydrogel matrices. Applications in drug delivery systems leverage pH-sensitive ester cleavage for controlled release, validated via Franz diffusion cell assays .
Methodological Considerations
- Data Validation : Cross-reference experimental results with PubChem-computed properties (e.g., InChI Key
GXHJJKNPGOKTNK-UHFFFAOYSA-N) to confirm synthetic accuracy . - Contradiction Mitigation : Use tiered testing frameworks (OECD guidelines) to harmonize toxicity data across laboratories .
- Instrumentation : Pair HPLC with evaporative light scattering detection (ELSD) for non-UV-active impurity detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
